molecular formula C25H32O4 B13721601 2,2-Bis[4-(tert-butyl)benzyl]malonic Acid

2,2-Bis[4-(tert-butyl)benzyl]malonic Acid

Cat. No.: B13721601
M. Wt: 396.5 g/mol
InChI Key: WDHQMXYPWUCJLI-UHFFFAOYSA-N
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Description

2,2-Bis[4-(tert-butyl)benzyl]malonic acid is an organic compound with the molecular formula C25H32O6 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by two 4-(tert-butyl)benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[4-(tert-butyl)benzyl]malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 4-(tert-butyl)benzyl chloride in the presence of a strong base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product after hydrolysis and acidification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[4-(tert-butyl)benzyl]malonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,2-Bis[4-(tert-butyl)benzyl]malonic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and stabilizers.

Mechanism of Action

The mechanism of action of 2,2-Bis[4-(tert-butyl)benzyl]malonic acid depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(4-benzyl)malonic acid
  • 2,2-Bis(4-tert-butylphenyl)malonic acid
  • 2,2-Bis(4-methoxybenzyl)malonic acid

Uniqueness

2,2-Bis[4-(tert-butyl)benzyl]malonic acid is unique due to the presence of the bulky tert-butyl groups, which can influence its reactivity and steric properties. This makes it distinct from other malonic acid derivatives and can lead to different chemical behaviors and applications.

Properties

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

2,2-bis[(4-tert-butylphenyl)methyl]propanedioic acid

InChI

InChI=1S/C25H32O4/c1-23(2,3)19-11-7-17(8-12-19)15-25(21(26)27,22(28)29)16-18-9-13-20(14-10-18)24(4,5)6/h7-14H,15-16H2,1-6H3,(H,26,27)(H,28,29)

InChI Key

WDHQMXYPWUCJLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C(=O)O)C(=O)O

Origin of Product

United States

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